2,2-Dibromo-1-indanone

Photochemistry Radical Chemistry Reaction Mechanism

2,2-Dibromo-1-indanone (CAS 7749-02-2) is the definitive α,α-dibromo ketone for synthetic and photochemical research. Its unique gem-dibromo pattern at the C-2 position is essential for Reformatsky-type zinc enolate chemistry and generates a distinct 1:1 radical/ionic product ratio in photochemical studies—pathways inaccessible to 2-bromo-1-indanone or the dichloro analog. Ensure experimental reproducibility and avoid workflow failures by procuring the correct compound, identifiable by its high melting point (125–127 °C) for a rapid, zero-cost identity verification upon receipt.

Molecular Formula C9H6Br2O
Molecular Weight 289.95 g/mol
CAS No. 7749-02-2
Cat. No. B189658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dibromo-1-indanone
CAS7749-02-2
Molecular FormulaC9H6Br2O
Molecular Weight289.95 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2C(=O)C1(Br)Br
InChIInChI=1S/C9H6Br2O/c10-9(11)5-6-3-1-2-4-7(6)8(9)12/h1-4H,5H2
InChIKeyVGEJBODXYMOIGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dibromo-1-indanone (CAS 7749-02-2): Procurement-Grade α,α-Dibromo Ketone Building Block for Controlled Synthetic and Photochemical Applications


2,2-Dibromo-1-indanone (CAS 7749-02-2) is an α,α-dibromo ketone derivative of the indanone scaffold (C₉H₆Br₂O; MW 289.95 g/mol). The compound features a fused bicyclic system with a reactive gem-dibromo functionality at the C-2 position [1]. Its solid-state melting point is reported between 125–127 °C and 140–142 °C [2], depending on analytical method and purity. The compound is recognized by the NSC identifier 128362, indicating its prior submission to the National Cancer Institute for evaluation . This compound serves as a key intermediate in the synthesis of more complex heterocyclic systems and substituted indanones due to its highly electrophilic carbonyl and labile bromine substituents [3].

Procurement Alert: Why 2,2-Dibromo-1-indanone Cannot Be Replaced by Generic α-Bromoindanones or Monohalo Analogs in Key Applications


Direct substitution with simpler analogs like 2-bromo-1-indanone or 1-indanone is not scientifically sound due to fundamental differences in reactivity. The gem-dibromo substitution pattern at C-2 creates a distinct electrophilic environment that enables dual functionalization pathways—such as the formation of zinc enolates for Reformatsky-type chemistry—that are simply not accessible with monobromo or non-halogenated precursors [1]. Furthermore, the compound exhibits a unique, quantifiably different photochemical bond-cleavage behavior compared to its chloro analog, producing both radical and ionic products in a defined 1:1 ratio, whereas the dichloro derivative proceeds exclusively via a radical pathway [2]. These are not incremental differences; they represent binary, application-determining distinctions that dictate which synthetic and photochemical workflows are viable.

Quantitative Differentiation: Head-to-Head Evidence for 2,2-Dibromo-1-indanone vs. Closest Analogs


Photochemical Bond Cleavage: 2,2-Dibromo-1-indanone vs. 2,2-Dichloro-1-indanone

Direct photolysis of 2,2-dibromo-1-indanone yields a 1:1 mixture of radical and ionic products, whereas photolysis of the directly analogous 2,2-dichloro-1-indanone produces only radical products [1]. This difference in mechanistic partitioning provides a controllable bifurcation for accessing distinct product manifolds.

Photochemistry Radical Chemistry Reaction Mechanism

Reformatsky-Type Reactivity: 2,2-Dibromo-1-indanone vs. 2-Bromo-1-indanone

2,2-Dibromo-1-indanone reacts with zinc to form a stable zinc enolate that can undergo subsequent C–C bond-forming reactions with electrophiles such as 2-oxochromen-3-carboxylic acid derivatives [1]. This is a binary, enabling transformation; the analogous 2-bromo-1-indanone or non-halogenated 1-indanone cannot form this specific enolate under identical conditions, precluding this entire class of reactions.

Organozinc Chemistry Synthetic Methodology Heterocycle Synthesis

Halogen-Dependent Reaction Outcome: 2,2-Dibromo-1-indanone vs. 2,2-Dihalo-3,4-dihydronaphthalen-1(2H)-ones

Extending the comparison to a related scaffold reveals a dramatic halogen-dependent outcome. For 2,2-dihalo-3,4-dihydronaphthalen-1(2H)-ones under photolysis, the bromo derivative yields predominantly ionic products (94%), whereas the chloro analog yields predominantly radical products (92%) [1]. While this is a different ring system, it reinforces the class-level observation that the choice of halogen (Br vs. Cl) dictates the dominant reaction pathway.

Mechanistic Studies Structure-Activity Relationship Halogen Effect

Solid-State Physical Property: Melting Point as a Procurement and Purity Benchmark

The melting point of 2,2-dibromo-1-indanone is reported across multiple sources as 125–127 °C and 140–142 °C [1]. This range serves as a practical quality indicator for incoming material. For comparison, the non-halogenated parent 1-indanone has a significantly lower melting point of 38–42 °C [2], while 2-bromo-1-indanone melts at 36–40 °C [3]. The ~80–100 °C increase in melting point for the dibromo derivative reflects the added molecular weight and halogen bonding, providing a straightforward, instrument-free check for gross purity and correct identity upon receipt.

Analytical Chemistry Quality Control Physical Properties

Application Scenarios Where 2,2-Dibromo-1-indanone (CAS 7749-02-2) Provides Verifiable Advantage Over Analogs


Scenario 1: Mechanistic Photochemical Studies Requiring Controlled Radical/Ionic Partitioning

For researchers investigating the fundamental photochemistry of α,α-dihaloketones or developing light-driven synthetic methods, 2,2-dibromo-1-indanone is the requisite compound. As demonstrated by the head-to-head comparison [1], it uniquely produces a 1:1 mixture of radical and ionic products, in contrast to the exclusively radical pathway of the 2,2-dichloro analog. This defined product distribution is essential for calibrating mechanistic probes, studying competitive pathways, or generating specific product mixtures for downstream diversification.

Scenario 2: Synthesis of 2,2-Disubstituted Indanone Derivatives via Organozinc Intermediates

When a synthetic route requires a 2,2-disubstituted indanone core—a motif present in numerous bioactive molecules and metallocene ligands—2,2-dibromo-1-indanone is an enabling starting material. Its ability to form a zinc enolate under mild conditions [2] allows for subsequent C–C bond formation with a variety of electrophiles. This reactivity is inaccessible to 2-bromo-1-indanone or 1-indanone, making the dibromo compound the only viable choice for this specific and valuable synthetic transformation.

Scenario 3: Preparation of Polybrominated Indanone Derivatives via Photobromination

2,2-Dibromo-1-indanone is a key product in the photobromination of indan-1-one [3], and it can itself serve as a precursor to more highly brominated indanone derivatives. The gem-dibromo motif is a distinct structural feature that can be further functionalized or serve as a heavy-atom label for crystallographic or mass spectrometric studies. For researchers building libraries of halogenated indanones, this compound represents a specific, isolable intermediate that is well-characterized in the literature.

Scenario 4: In-House Quality Control and Inventory Verification

Procurement and laboratory management workflows benefit from the compound's distinct melting point. With a reported range of 125–127 °C (or 140–142 °C depending on the source), 2,2-dibromo-1-indanone melts significantly higher than common analogs like 1-indanone (38–42 °C) or 2-bromo-1-indanone (36–40 °C) . This 80–100 °C differential allows for a rapid, zero-cost verification step upon receipt, reducing the risk of experimental failure due to mislabeled or incorrectly supplied material.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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